molecular formula C15H30O9S B611231 t-Butoxycarbonyl-PEG4-sulfonic acid CAS No. 1817735-26-4

t-Butoxycarbonyl-PEG4-sulfonic acid

Cat. No. B611231
M. Wt: 386.46
InChI Key: YPGODLLTTUNMNJ-UHFFFAOYSA-N
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Description

T-Butoxycarbonyl-PEG4-sulfonic acid is a PEG linker containing a t-butyl protecting group and sulfonic acid moiety . The t-butyl group can be removed under acidic conditions . The sulfonic acid groups can participate in esterification, halogenation, and replacement reactions .


Molecular Structure Analysis

The molecular formula of t-Butoxycarbonyl-PEG4-sulfonic acid is C15H30O9S . The exact mass is 386.16 and the molecular weight is 386.46 .


Chemical Reactions Analysis

The t-butyl group in t-Butoxycarbonyl-PEG4-sulfonic acid can be removed under acidic conditions . The sulfonic acid groups can participate in esterification, halogenation, and replacement reactions .

Scientific Research Applications

Deep-UV Lithography

The tert-butoxycarbonyl protecting group (t-BOC) is pivotal in the development of new chemically amplified resist systems. Copolymers of t-BOC-styrene and sulfur dioxide, serving as positive resists for deep-UV lithography, demonstrate significant lithographic characteristics. These resists, developed in aqueous base and capable of 0.5 μm resolution, are noteworthy for their sensitivity and contrast, particularly in formulations with 2,6-dinitrobenzyl tosylate or triarylsulfonium salt acid precursors (Tarascon et al., 1989).

Synthesis of Antiviral Compounds

Polyethyleneglycol bound sulfonic acid (PEG-OSO3H) has been employed as an efficient catalyst in the synthesis of 14-aryl/heteroaryl-14H-dibenzo[a,j]xanthenes. These compounds, synthesized under solvent-free conditions, demonstrated significant anti-viral activity against tobacco mosaic virus (Naidu et al., 2012).

Catalyst for N-Boc Protection of Amines

Sulfonic acid-functionalized ordered nanoporous Na+-montmorillonite (SANM) proved to be an efficient catalyst for N-tert-butoxycarbonylation of amines, facilitating the production of mono-carbamates in excellent yields and short reaction times. This method offered advantages such as chemoselectivity, heterogeneous catalysis, and low cost (Shirini et al., 2011).

Biginelli-Type Reaction Catalyst

Polystyrene–poly(ethylene glycol) (PS–PEG) resin bound with sulfonic acid exhibited good catalytic activity in Biginelli-type reactions, enabling efficient synthesis of 3,4-dihydropyrimidinones with good yield and recyclability (Quan et al., 2009).

Nanosized N-sulfonated Brönsted Acidic Catalyst

A novel nanosized N-sulfonic acid was used to promote the synthesis of polyhydroquinoline derivatives via Hantzsch condensation, achieving excellent yields in short reaction times (Goli-Jolodar et al., 2016).

Single-Component Chemically Amplified Deep-UV Imaging Materials

Copolymers of (tert-butoxycarbonyloxy)styrene and (2-nitrobenzyl)styrene sulfonates were developed to create hydrophobic, photosensitive materials for deep-UV imaging. These materials undergo a transformation upon ultraviolet light exposure, proving their efficacy in this domain (Hanson et al., 1992).

Safety And Hazards

The safety data sheet for t-Butoxycarbonyl-PEG4-sulfonic acid suggests that it is not classified as a hazard . In case of skin contact, it is recommended to wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, seek medical attention .

properties

IUPAC Name

2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O9S/c1-15(2,3)24-14(16)4-5-20-6-7-21-8-9-22-10-11-23-12-13-25(17,18)19/h4-13H2,1-3H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGODLLTTUNMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701142121
Record name 4,7,10,13-Tetraoxapentadecanoic acid, 15-sulfo-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701142121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Butoxycarbonyl-PEG4-sulfonic acid

CAS RN

1817735-26-4
Record name 4,7,10,13-Tetraoxapentadecanoic acid, 15-sulfo-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1817735-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13-Tetraoxapentadecanoic acid, 15-sulfo-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701142121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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